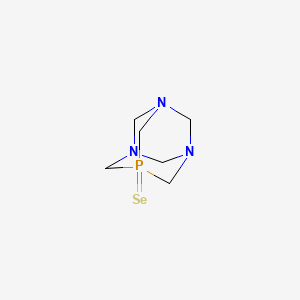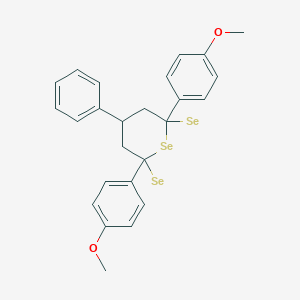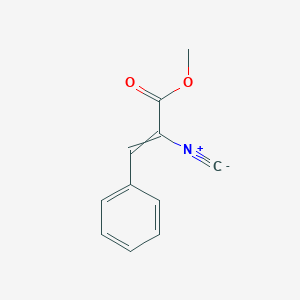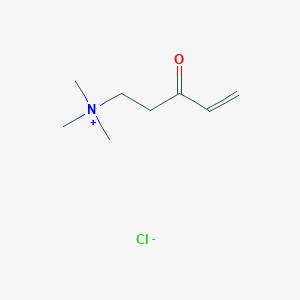
N,N,N-Trimethyl-3-oxopent-4-en-1-aminium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N-Trimethyl-3-oxopent-4-en-1-aminium chloride is a quaternary ammonium compound characterized by its unique structure, which includes a positively charged nitrogen atom bonded to three methyl groups and a 3-oxopent-4-en-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-3-oxopent-4-en-1-aminium chloride typically involves the quaternization of a tertiary amine with an appropriate alkylating agent. One common method involves the reaction of N,N,N-trimethylamine with 3-oxopent-4-en-1-yl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the temperature is maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the continuous addition of reactants and the removal of products, ensuring a steady state of reaction and minimizing the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N-Trimethyl-3-oxopent-4-en-1-aminium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like hydroxide ions, cyanide ions, or thiolate ions can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N,N,N-trimethyl-3-oxopent-4-en-1-aminium oxide.
Reduction: Formation of N,N,N-trimethyl-3-hydroxypent-4-en-1-aminium chloride.
Substitution: Formation of various substituted ammonium salts depending on the nucleophile used.
Applications De Recherche Scientifique
N,N,N-Trimethyl-3-oxopent-4-en-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in studies involving cell membrane interactions and ion transport mechanisms.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of surfactants, detergents, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N,N,N-Trimethyl-3-oxopent-4-en-1-aminium chloride involves its interaction with biological membranes and proteins. The positively charged ammonium group allows the compound to interact with negatively charged cell membranes, potentially disrupting membrane integrity and leading to cell lysis. Additionally, the compound can interact with specific molecular targets, such as enzymes and receptors, modulating their activity and affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N,N-Trimethyl-3-oxopent-4-en-1-aminium bromide
- N,N,N-Trimethyl-3-oxopent-4-en-1-aminium iodide
- N,N,N-Trimethyl-3-oxopent-4-en-1-aminium fluoride
Uniqueness
N,N,N-Trimethyl-3-oxopent-4-en-1-aminium chloride is unique due to its specific chloride ion, which can influence its solubility, reactivity, and interaction with biological systems. Compared to its bromide, iodide, and fluoride counterparts, the chloride variant may exhibit different physicochemical properties and biological activities, making it suitable for specific applications.
Propriétés
Numéro CAS |
77931-97-6 |
|---|---|
Formule moléculaire |
C8H16ClNO |
Poids moléculaire |
177.67 g/mol |
Nom IUPAC |
trimethyl(3-oxopent-4-enyl)azanium;chloride |
InChI |
InChI=1S/C8H16NO.ClH/c1-5-8(10)6-7-9(2,3)4;/h5H,1,6-7H2,2-4H3;1H/q+1;/p-1 |
Clé InChI |
ICKIMNNCJKMGAT-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(C)CCC(=O)C=C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


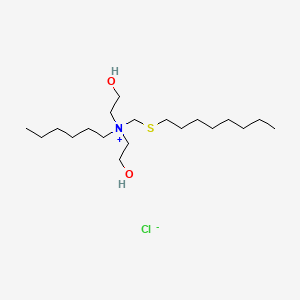
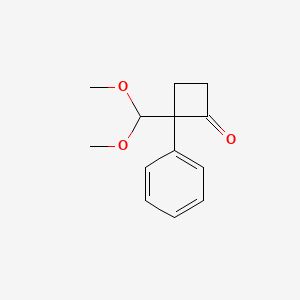
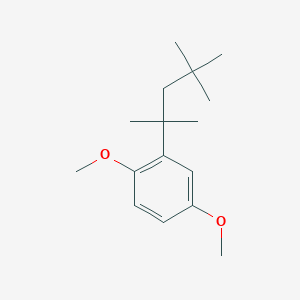
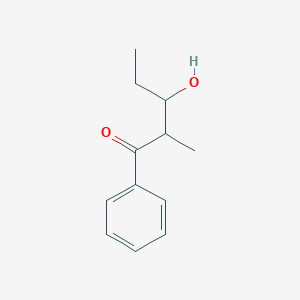
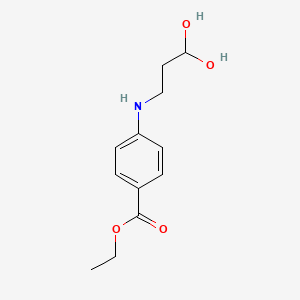
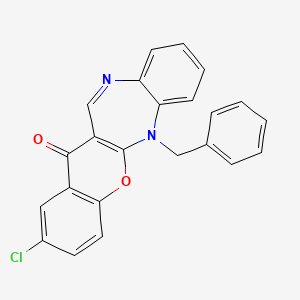
![1-[tert-Butyl(dimethyl)silyl]-4-(ethylsulfanyl)azetidin-2-one](/img/structure/B14432970.png)
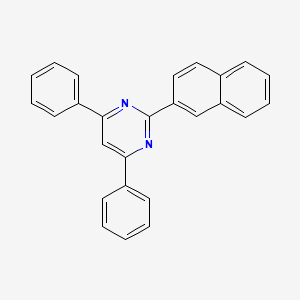
![(Hexahydro-3,5-methanocyclopenta[b]pyrrol-1(2H)-yl)(phenyl)methanone](/img/structure/B14432979.png)
